N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Overview
Description
N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide typically involves the following steps:
Formation of the piperidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the 4-bromophenyl group: This step usually involves a substitution reaction where a bromine atom is introduced to the phenyl ring.
Attachment of the 2,2-dimethylpropanoyl group: This can be done through an acylation reaction using reagents like acyl chlorides or anhydrides.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Use of catalysts: To speed up the reaction and improve efficiency.
Control of temperature and pressure: To ensure the reaction proceeds under optimal conditions.
Purification steps: Such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: Where the compound is exposed to oxidizing agents to form new products.
Reduction: Involving reducing agents to convert the compound into different derivatives.
Substitution: Where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like lithium aluminum hydride or sodium borohydride.
Substitution reagents: Including halogens or nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: For studying its effects on biological systems.
Medicine: Potentially as a drug candidate for treating certain conditions.
Industry: In the development of new materials or chemical processes.
Mechanism of Action
The mechanism by which N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide exerts its effects would involve its interaction with specific molecular targets. This could include binding to receptors or enzymes, thereby modulating their activity and triggering downstream pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(4-chlorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
- N-(4-fluorophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
- N-(4-methylphenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide
Uniqueness
N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity compared to its analogs with different substituents on the phenyl ring.
Properties
IUPAC Name |
N-(4-bromophenyl)-1-(2,2-dimethylpropanoyl)piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23BrN2O2/c1-17(2,3)16(22)20-10-8-12(9-11-20)15(21)19-14-6-4-13(18)5-7-14/h4-7,12H,8-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLSVATREMCJZDL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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